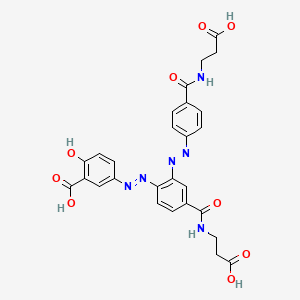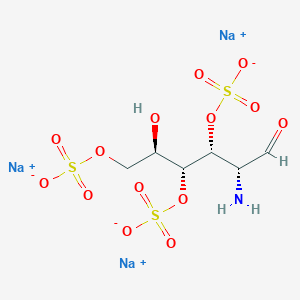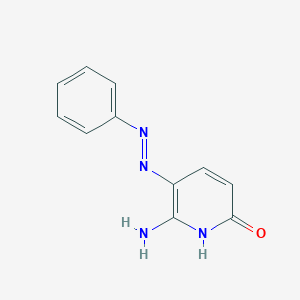
Balsalazide impurity 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Balsalazide impurity 3, also known as this compound, is a useful research compound. Its molecular formula is C₂₇H₂₄N₆O₉ and its molecular weight is 576.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Drug Development
The study of balsalazide impurities, including impurity 3, plays a crucial role in the drug development process, ensuring the quality and safety of the medication. In a comprehensive analysis, researchers identified and characterized various impurities of Balsalazide Disodium, an anti-inflammatory drug used for treating inflammatory bowel disease (IBD). This investigation involved synthesizing and characterizing eight impurities, including balsalazide 3-isomer (an impurity similar to the one ), highlighting the importance of understanding these components in drug formulation and regulatory compliance (Khan et al., 2010).
Enhancement of Antitumor Effects
In the context of cancer research, balsalazide has been studied for its potential to enhance the antitumor effects of other compounds. For instance, it was found to potentiate the inhibition of NF-κB signaling by Parthenolide in human colorectal cancer cells, suggesting a synergistic effect that could lead to improved therapeutic strategies for cancer treatment. This line of investigation points to the broader therapeutic potential of balsalazide beyond its primary use for IBD, offering insights into its mechanism of action and potential applications in oncology (Kim et al., 2015).
Pharmacokinetic Studies
Understanding the pharmacokinetics of balsalazide, including the behavior of its impurities, is vital for optimizing its efficacy and safety profiles. Studies focusing on the analysis of balsalazide disodium and its related impurities in bulk drug and pharmaceutical forms contribute to this knowledge base, ensuring that therapeutic dosages are both effective and devoid of unnecessary risks. Such research underpins the development and refinement of dosage forms, enhancing the clinical utility of balsalazide (Kaja et al., 2009).
Wirkmechanismus
Target of Action
Balsalazide impurity 3, like Balsalazide, primarily targets the large intestine . The large intestine plays a crucial role in the pathogenesis of ulcerative colitis, an inflammatory bowel disease. This compound is believed to act directly on this organ .
Mode of Action
this compound is a prodrug, which means it is biologically inactive until it is metabolized within the body . It is enzymatically cleaved in the colon to produce mesalazine, also known as 5-aminosalicylic acid, or 5-ASA . Mesalazine is the active agent that exerts anti-inflammatory effects . The exact mechanism of action of mesalazine is unknown, but it appears to exert its anti-inflammatory effects locally in the gastrointestinal (GI) tract rather than systemically .
Biochemical Pathways
The biochemical pathways affected by this compound are likely similar to those of Balsalazide. The prodrug is delivered intact to the colon, where it is cleaved by bacterial azoreduction to release equimolar quantities of mesalazine . Mesalazine then acts on the inflamed tissue in the colon, reducing inflammation and alleviating symptoms of ulcerative colitis .
Pharmacokinetics
Balsalazide itself is known to have a bioavailability of less than 1% . It is usually administered as the disodium salt . The pharmacokinetics of Balsalazide and its impurities are characterized by large inter-subject variability .
Result of Action
The result of the action of this compound is likely the reduction of inflammation in the colon, similar to Balsalazide . This is due to the local anti-inflammatory effects of mesalazine, the active metabolite . The reduction in inflammation can alleviate the symptoms of ulcerative colitis .
Action Environment
The action of this compound is influenced by the environment within the colon. The prodrug is cleaved by bacterial azoreduction in the colon to release mesalazine . Therefore, the presence and activity of specific bacteria in the colon may influence the efficacy of this compound. Additionally, the stability of this compound may be affected by factors such as pH and the presence of other substances in the colon.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[[4-(2-carboxyethylcarbamoyl)-2-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O9/c34-22-8-6-18(14-19(22)27(41)42)31-32-20-7-3-16(26(40)29-12-10-24(37)38)13-21(20)33-30-17-4-1-15(2-5-17)25(39)28-11-9-23(35)36/h1-8,13-14,34H,9-12H2,(H,28,39)(H,29,40)(H,35,36)(H,37,38)(H,41,42) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCQZTYNNGNNDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=C(C=CC(=C2)C(=O)NCCC(=O)O)N=NC3=CC(=C(C=C3)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346606-53-8 |
Source


|
| Record name | 5-((2-(4-(2-Carboxyethylcarbamoyl)phenylazo)-4-(2-carboxyethyl-carbamoyl)(phenylazo(-salicylic acid, (E,E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346606538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-((2-(4-(2-CARBOXYETHYLCARBAMOYL)PHENYLAZO)-4-(2-CARBOXYETHYL-CARBAMOYL)(PHENYLAZO(SALICYLIC ACID)))), (E,E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD3LDH08S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






